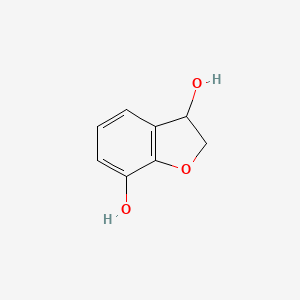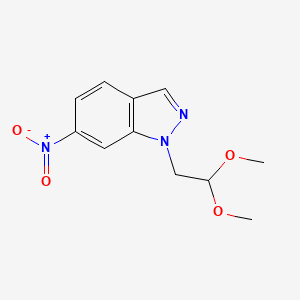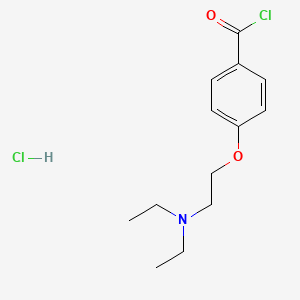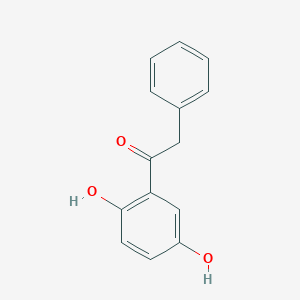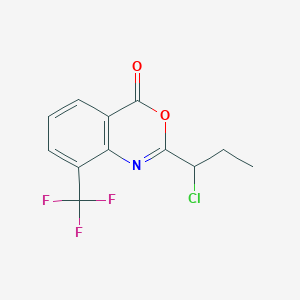![molecular formula C10H12N2O5S B8571244 3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8571244.png)
3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: is a chemical compound that belongs to the cephalosporin class of antibiotics. This compound is a derivative of the cephalosporin nucleus and is used as an intermediate in the synthesis of various cephalosporin antibiotics. Cephalosporins are a group of β-lactam antibiotics that are widely used to treat bacterial infections due to their broad-spectrum activity and resistance to β-lactamase enzymes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 7-aminocephalosporanic acid (7-ACA), which is a key intermediate in the production of cephalosporin antibiotics.
Acetoxymethylation: The 7-ACA is subjected to acetoxymethylation using acetic anhydride and a suitable base such as pyridine. This reaction introduces the acetoxymethyl group at the 3-position of the cephalosporin nucleus.
Purification: The resulting product is purified using techniques such as crystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods are used.
Reaction Optimization: Reaction conditions such as temperature, pressure, and pH are optimized to maximize yield and minimize impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The acetoxymethyl group can be hydrolyzed to form the corresponding hydroxymethyl derivative.
Substitution: The amino group at the 7-position can undergo substitution reactions with various electrophiles to form different cephalosporin derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups and enhance its biological activity.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetoxymethyl group.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides are used in the presence of a base to facilitate substitution reactions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as sodium borohydride are used to carry out these reactions.
Major Products Formed
The major products formed from these reactions include various cephalosporin derivatives with different substituents at the 3- and 7-positions, which exhibit a range of antibacterial activities.
科学的研究の応用
3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of novel cephalosporin antibiotics with improved properties.
Biology: The compound is used in studies to understand the structure-activity relationship of cephalosporin antibiotics.
Medicine: It serves as an intermediate in the production of cephalosporin antibiotics used to treat bacterial infections.
Industry: The compound is used in the pharmaceutical industry for the large-scale production of cephalosporin antibiotics.
作用機序
The mechanism of action of 3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is similar to that of other cephalosporin antibiotics. It exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. The compound targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. By inhibiting PBPs, the compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
類似化合物との比較
Similar Compounds
7-Amino-3-cephem-4-carboxylic acid: A precursor in the synthesis of cephalosporin antibiotics.
7-Amino-3-vinyl-3-cephem-4-carboxylic acid: Another derivative used in the synthesis of cephalosporin antibiotics.
7-Amino-3-methoxy-3-cephem-4-carboxylic acid: Used in the synthesis of cephalosporin antibiotics with different substituents.
Uniqueness
3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is unique due to the presence of the acetoxymethyl group at the 3-position, which imparts specific chemical properties and enhances its reactivity in the synthesis of cephalosporin derivatives
特性
分子式 |
C10H12N2O5S |
|---|---|
分子量 |
272.28 g/mol |
IUPAC名 |
(6R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O5S/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h6,9H,2-3,11H2,1H3,(H,15,16)/t6?,9-/m1/s1 |
InChIキー |
HSHGZXNAXBPPDL-IOJJLOCKSA-N |
異性体SMILES |
CC(=O)OCC1=C(N2[C@@H](C(C2=O)N)SC1)C(=O)O |
正規SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(1,3-Dioxolan-2-yl)phenyl]-4,4-dimethylpent-1-en-3-one](/img/structure/B8571191.png)


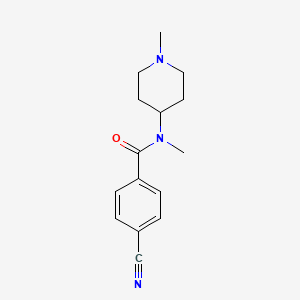
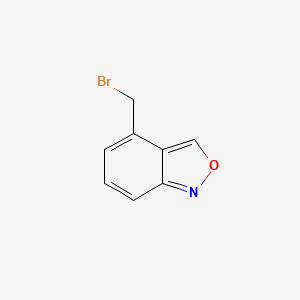
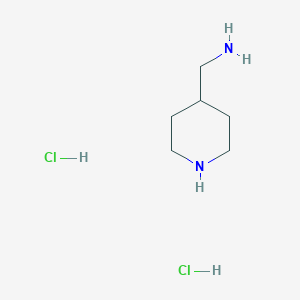
![4-[Bis(4-methoxyphenyl)(phenyl)methoxy]butan-1-amine](/img/structure/B8571209.png)
![Diethyl [(1H-pyrrol-1-yl)methyl]phosphonate](/img/structure/B8571216.png)
![5-Benzoyl-2-methyl-1,2-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B8571230.png)
